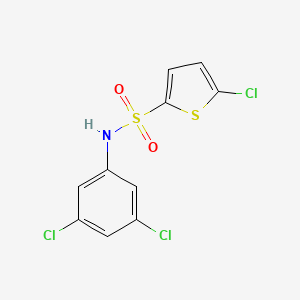![molecular formula C19H18N4O2 B4286535 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide](/img/structure/B4286535.png)
2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide
Descripción general
Descripción
2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PHA-848125 and is a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle and are involved in various cellular processes such as transcription, DNA repair, and apoptosis.
Mecanismo De Acción
PHA-848125 inhibits 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of the CDK substrate and leads to cell cycle arrest. PHA-848125 has been shown to induce G1 and G2/M cell cycle arrest in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
PHA-848125 has been shown to have various biochemical and physiological effects. In addition to its CDK inhibition activity, PHA-848125 has been shown to inhibit the activity of other enzymes such as glycogen synthase kinase 3 beta (GSK3β) and casein kinase 1 epsilon (CK1ε). PHA-848125 has also been shown to induce autophagy in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PHA-848125 has several advantages for lab experiments. It is a potent inhibitor of 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide and has demonstrated anti-tumor activity in preclinical studies. PHA-848125 has also been shown to have a favorable pharmacokinetic profile, making it a potential candidate for clinical development. However, PHA-848125 has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on PHA-848125. One potential area of research is the development of novel formulations to improve the solubility and bioavailability of PHA-848125. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PHA-848125. Additionally, further studies are needed to investigate the potential of PHA-848125 in combination with other anti-cancer agents. Overall, PHA-848125 has significant potential for the development of new cancer therapies, and further research is needed to fully explore its potential.
Aplicaciones Científicas De Investigación
PHA-848125 has been extensively studied for its potential applications in cancer therapy. 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide are overexpressed in many cancers, and their inhibition can lead to cell cycle arrest and apoptosis. PHA-848125 has been shown to be a potent inhibitor of 2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide, including CDK2, CDK5, and CDK7. In preclinical studies, PHA-848125 has demonstrated anti-tumor activity in various cancer cell lines and animal models.
Propiedades
IUPAC Name |
2-hydroxy-N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14(15-7-9-17(10-8-15)23-12-11-20-13-23)21-22-19(25)18(24)16-5-3-2-4-6-16/h2-13,18,24H,1H3,(H,22,25)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRNNXGFQXPIIG-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)O)C2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C(C1=CC=CC=C1)O)/C2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate](/img/structure/B4286464.png)

![4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4286481.png)
![4-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4286483.png)

![3-[(anilinocarbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B4286492.png)
![2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B4286495.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4286507.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide](/img/structure/B4286510.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4286532.png)
![2-(4-ethoxyphenyl)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B4286536.png)